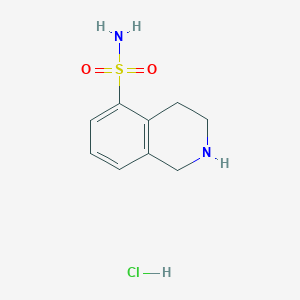

1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2,(H2,10,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOIZSJCJAXEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The microwave-assisted method employs a SiO2-supported polyphosphoric acid (PPA) catalyst to facilitate the intramolecular α-amidoalkylation of N-sulfonylamides. The reaction begins with the condensation of paraformaldehyde (5 mmol) and sulfonamide precursors (3 mmol) in toluene under microwave irradiation at 100°C for 60 minutes. The SiO2/PPA system acts as a Brønsted acid, promoting cyclization by activating the amide group toward electrophilic attack. This method achieves near-complete conversion of starting materials, as confirmed by thin-layer chromatography (TLC).

Key advantages include:

-

Reduced reaction time : Microwave irradiation accelerates heat transfer, shortening the cyclization step from hours to minutes.

-

Catalyst reusability : The SiO2/PPA catalyst is recovered via filtration and reactivated by drying under vacuum at 100°C for 2 hours, maintaining activity over five cycles.

Purification and Characterization

Post-reaction, the crude product is filtered through silica gel (70–230 mesh) using diethyl ether as the eluent. Recrystallization from dichloromethane yields pure 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. Structural confirmation is achieved via:

-

NMR spectroscopy : 1H-NMR (600 MHz, CDCl3) shows characteristic signals at δ 3.12 (t, 2H, CH2), δ 4.25 (s, 1H, NH), and δ 7.32–7.45 (m, 4H, aromatic protons).

-

High-resolution mass spectrometry (HRMS) : A molecular ion peak at m/z 298.36 ([M+H]+) corresponds to the free base.

Heterogeneous Catalysis with H14[NaP5W30O110]

Reaction Conditions and Substrate Scope

This method utilizes H14[NaP5W30O110], a polyoxometalate catalyst, to mediate the sulfonamidomethylation of N-aralkylsulfonamides. The reaction proceeds in toluene at 70°C using s-trioxane as a formaldehyde source. Under these conditions, the target compound is obtained in 91% yield after 3 hours, with no detectable byproducts. The catalyst’s high acidity (H0 = −8.2) enables efficient activation of the sulfonamide group, favoring cyclization over polymerization.

Comparative Analysis with Conventional Methods

Traditional approaches using homogeneous acids (e.g., H2SO4) suffer from poor catalyst recovery and lower yields (60–75%). In contrast, H14[NaP5W30O110] offers:

-

Enhanced selectivity : The rigid catalyst structure prevents undesired side reactions at elevated temperatures.

-

Scalability : Reactions performed at 10 mmol scale maintain >90% yield, demonstrating industrial potential.

Conversion to Hydrochloride Salt

The free base is converted to 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride by treatment with concentrated HCl in anhydrous ethanol. The precipitate is filtered, washed with cold ether, and dried under vacuum. Purity (>99%) is verified by elemental analysis and ion chromatography.

Critical Evaluation of Methodologies

The microwave method excels in speed and sustainability, whereas heterogeneous catalysis provides superior yields.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or halides.

Major Products Formed:

Oxidation: Formation of tetrahydroisoquinoline-5-sulfonic acid.

Reduction: Production of tetrahydroisoquinoline derivatives.

Substitution: Generation of various substituted tetrahydroisoquinoline compounds.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a lead candidate for developing new antimicrobial agents. Its sulfonamide group contributes to its antibacterial activity, making it a valuable target for further research in infectious disease treatments.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Neuroscience Research

In neuroscience, this compound is being investigated for its neuroactive properties. The tetrahydroisoquinoline structure is linked to various neurological functions and disorders.

Case Study: Neuroprotective Effects

Research has demonstrated that derivatives of 1,2,3,4-tetrahydroisoquinoline can exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, one study reported that specific derivatives could reduce oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents . This indicates potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Table: Interaction Studies

| Target Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Monoacylglycerol acyltransferase 2 (MGAT2) | Competitive Inhibition | 4.0 |

| Carbonic anhydrase | Non-competitive Inhibition | 7.5 |

These interactions are crucial for understanding the safety and effectiveness of the compound in clinical settings .

Mechanism of Action

The mechanism by which 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating biochemical pathways, or as a ligand binding to receptors, influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride and related compounds:

Structural and Functional Analysis

Impact of Substituents on Bioactivity

- Sulfonamide Group : The sulfonamide moiety in the target compound enhances hydrogen-bonding capacity and solubility, which are critical for oral bioavailability and enzyme-targeting applications. This contrasts with sulfonyl chloride derivatives (e.g., CAS 1955520-47-4), which are reactive intermediates rather than therapeutic agents .

- Halogenation : Chlorine substitution (e.g., CAS 799274-05-8) reduces molecular complexity but may introduce neurotoxicity risks, as seen in MPTP analogs that damage dopaminergic neurons .

- Methoxy Groups : The 5-methoxy analog (CAS 103030-69-9) demonstrates how electron-donating groups can improve metabolic stability but may reduce aqueous solubility compared to sulfonamides .

Pharmacological Potential

The analgesic/anti-inflammatory activity of 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride suggests that strategic substitution on the tetrahydroisoquinoline scaffold can yield potent non-narcotic therapeutics. However, the target compound’s sulfonamide group may shift its mechanism toward enzyme inhibition rather than cyclooxygenase (COX) modulation typical of NSAIDs.

Biological Activity

1,2,3,4-Tetrahydroisoquinoline-5-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a tetrahydroisoquinoline core combined with a sulfonamide group. The molecular formula is with a molecular weight of approximately 276.78 g/mol. The sulfonamide moiety is known for its antibacterial properties, while the tetrahydroisoquinoline structure contributes to neuroactive effects.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.78 g/mol |

| Core Structure | Tetrahydroisoquinoline |

| Functional Group | Sulfonamide |

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. Studies have shown effectiveness against various strains including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

2. Neuroprotective Effects

The tetrahydroisoquinoline scaffold is associated with neuroprotective effects. Compounds within this class have been studied for their potential in treating neurodegenerative disorders such as Alzheimer's disease. Mechanistic studies suggest that these compounds may modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from damage .

3. Anticancer Activity

Preliminary studies indicate that derivatives of tetrahydroisoquinoline possess anticancer properties. For instance, certain analogs have shown IC50 values ranging from 7 to 20 µM against various cancer cell lines, including those related to breast and prostate cancers . The mechanism involves targeting specific molecular pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Efficacy : In vitro tests demonstrated significant inhibition zones against bacterial strains with diameters measuring up to 30 mm for certain pathogens .

- Neuroprotective Mechanism : A study highlighted that compounds based on the tetrahydroisoquinoline structure could prevent oxidative stress-induced apoptosis in neuronal cells .

- Anticancer Potential : Research on cell lines indicated that treatment with tetrahydroisoquinoline derivatives resulted in altered cell morphology and reduced viability at higher concentrations, suggesting a dose-dependent response .

Q & A

Basic: What are the recommended synthetic routes for 1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride, and how can intermediates be characterized?

Methodological Answer:

The synthesis typically involves sulfonation of a tetrahydroisoquinoline precursor. For example, sulfonyl chloride intermediates (e.g., isoquinoline-5-sulfonyl chloride hydrochloride, CAS 105627-79-0) are key for introducing the sulfonamide group . Characterization of intermediates includes:

- NMR spectroscopy for structural confirmation (e.g., aromatic proton shifts in the 6.5–8.5 ppm range for isoquinoline derivatives).

- Mass spectrometry to verify molecular weight (e.g., exact mass for C₉H₆Cl₂FNO₂S is 280.9480 ).

- HPLC purity analysis (>95% purity recommended for biological assays ).

Advanced: How do substituents on the tetrahydroisoquinoline core influence binding to kinase targets like DDR1/2?

Methodological Answer:

Structure-activity relationship (SAR) studies show that substituents at positions 5 and 7 significantly modulate kinase inhibition. For example:

- Electron-withdrawing groups (e.g., sulfonamide at position 5) enhance hydrogen bonding with kinase active sites .

- Methyl or trifluoromethyl groups at position 4 improve metabolic stability but may reduce solubility .

- Comparative assays (e.g., IC₅₀ values against DDR1 vs. DDR2) should be conducted under standardized ATP concentrations (10 µM) to resolve contradictory potency data .

Basic: What analytical techniques are critical for confirming the hydrochloride salt form of this compound?

Methodological Answer:

- X-ray crystallography to confirm the ionic interaction between the sulfonamide nitrogen and HCl .

- Elemental analysis (e.g., %Cl content should match theoretical values for C₁₀H₁₂ClN₂O₂S; calculated Cl: ~12.5% ).

- Thermogravimetric analysis (TGA) to verify dehydration behavior and salt stability .

Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

Contradictions often arise from assay conditions. Key considerations:

- Cell line selection : Use isogenic pairs (e.g., wild-type vs. DDR1-knockout cells) to isolate target-specific effects .

- Serum concentration : Lower serum (e.g., 2% FBS) reduces off-target growth factor interference .

- Metabolic profiling : Assess compound stability in cell media via LC-MS to rule out degradation artifacts .

Basic: What safety protocols are recommended for handling this compound in vitro?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles (mandatory due to potential skin/eye irritation ).

- Ventilation : Use fume hoods for weighing and solubilization (powder dispersion risks inhalation ).

- First aid : Immediate rinsing with water for skin/eye contact; medical consultation if ingested .

Advanced: What strategies optimize the solubility of this compound for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use 10% DMSO + 40% PEG-300 in saline for intravenous administration .

- Salt screening : Explore alternative counterions (e.g., mesylate) if hydrochloride solubility is insufficient .

- Nanoformulation : Encapsulation in liposomes (e.g., 100 nm particles) improves bioavailability in pharmacokinetic studies .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Reverse-phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (retention time ~8–10 min) .

- Residual solvent analysis : GC-MS to detect traces of DMF or THF (ICH Q3C limits apply) .

- Karl Fischer titration : Ensure water content <0.5% to prevent hydrolysis .

Advanced: What mechanistic studies are needed to elucidate its role in epigenetic modulation?

Methodological Answer:

- HDAC inhibition assays : Measure IC₅₀ against HDAC1/6 using fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) .

- ChIP-seq : Profile histone acetylation changes (e.g., H3K9ac) in treated vs. untreated cancer cells .

- Molecular docking : Compare binding poses in HDAC vs. non-target enzymes to refine selectivity .

Basic: What are the storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials .

- Desiccant : Include silica gel packs to prevent hygroscopic degradation .

- Stability monitoring : Perform HPLC every 6 months to detect degradation products .

Advanced: How can metabolic pathways of this compound be mapped to identify active metabolites?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.